molecular formula C17H19NO5 B5857236 N-(3,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

N-(3,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

Cat. No. B5857236
M. Wt: 317.34 g/mol
InChI Key: ZULSMSILMGNCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-3,4-dimethoxybenzamide, commonly known as DDB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amphetamine family and has been found to have various biochemical and physiological effects on the human body. In

Mechanism of Action

The mechanism of action of DDB is not fully understood, but it is believed to involve the inhibition of SERT and DAT. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have various effects on mood and behavior. DDB has also been found to have weak affinity for the norepinephrine transporter (NET), which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
DDB has been found to have various biochemical and physiological effects on the human body. Studies have shown that DDB can increase the levels of serotonin and dopamine in the brain, which can have antidepressant and anti-addiction effects. DDB has also been found to have anxiolytic effects, meaning it can reduce anxiety levels in individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DDB in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in various studies. DDB is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of using DDB is its potential toxicity. Studies have shown that high doses of DDB can be toxic to cells and may cause cell death.

Future Directions

There are several future directions for the study of DDB. One area of research is in the development of new antidepressant and anti-addiction medications based on the structure of DDB. Researchers may also investigate the potential use of DDB in the treatment of other psychiatric disorders, such as anxiety disorders and schizophrenia. Additionally, further studies may be conducted to better understand the mechanism of action of DDB and its potential side effects.
Conclusion
In conclusion, N-(3,5-dimethoxyphenyl)-3,4-dimethoxybenzamide, or DDB, is a chemical compound that has been widely studied for its potential applications in scientific research. Its well-established synthesis method, potential applications in the field of neuroscience, and various biochemical and physiological effects make it a promising compound for future research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further studies in this area.

Synthesis Methods

The synthesis of DDB is a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3,5-dimethoxyaniline in the presence of an acid catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product, DDB. This synthesis method has been well-established and has been used in various scientific studies.

Scientific Research Applications

DDB has been studied extensively for its potential applications in scientific research. One of the most significant areas of research is in the field of neuroscience. DDB has been found to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This makes it a potential candidate for the development of new antidepressant and anti-addiction medications.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-8-12(9-14(10-13)21-2)18-17(19)11-5-6-15(22-3)16(7-11)23-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULSMSILMGNCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

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